

Physical and chemical properties of 11-Epi-Chaetomugilin I

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 11-Epi-Chaetomugilin I

Cat. No.: B12415444

[Get Quote](#)

An In-Depth Technical Guide to **11-Epi-Chaetomugilin I**: Physicochemical Properties, Biological Activity, and Experimental Protocols

Introduction

11-Epi-Chaetomugilin I is a fungal secondary metabolite belonging to the azaphilone class of polyketides.[1][2] Azaphilones are characterized by a highly oxygenated bicyclic core and exhibit a wide range of biological activities.[3] **11-Epi-Chaetomugilin I** is produced by the fungus *Chaetomium globosum*, a species that has been isolated from various environments, including marine organisms such as the fish *Mugil cephalus*. [4][5][6] This document provides a comprehensive overview of the known physical and chemical properties, biological activities, and relevant experimental methodologies for **11-Epi-Chaetomugilin I**, intended for researchers, scientists, and professionals in drug development.

Physicochemical Properties

11-Epi-Chaetomugilin I is an epimer of Chaetomugilin I. Its structural features include a pyranoquinone core, a chlorine atom, and a branched pentenyl side chain, which are characteristic of the chaetomugilin family.[2] The presence of a single chlorine atom is confirmed by a characteristic 3:1 isotopic peak ratio in its mass spectrum.[2] While some physical data like melting point and specific solubility values are not readily available in the literature, the properties can be inferred from related compounds and spectroscopic analysis.

Table 1: Summary of Physicochemical Properties of **11-Epi-Chaetomugilin I**

Property	Value	Source
CAS Number	1319729-88-8	[4]
Molecular Formula	C22H27ClO5	[4][7]
Molecular Weight	406.90 g/mol	[4][8]
Appearance	Pale yellow powder (inferred from related compounds)	[9]
Structural Class	Azaphilone Polyketide	[1][2]
Natural Source	Chaetomium globosum	[4][10]
Storage	Store as aliquots in tightly sealed vials at -20°C for up to one month.	[4]

Spectroscopic characterization is fundamental to the identification and structural elucidation of **11-Epi-Chaetomugilin I**. The general spectral characteristics for chaetomugilins are summarized below.

Table 2: General Spectroscopic Features of Chaetomugilins

Technique	Observed Features
Mass Spectrometry (MS)	Isotopic peak ratio $[M+H]^+/[M+H+2]^+$ of 3:1, indicating the presence of one chlorine atom.[2]
Infrared (IR) Spectroscopy	Characteristic absorption bands for hydroxyl (OH), lactone (C=O), and α,β -unsaturated ketone (C=O) functional groups.[2]
Ultraviolet (UV) Spectroscopy	Absorption maxima characteristic of the azaphilone chromophore.[2]
Nuclear Magnetic Resonance (NMR)	1D (1H , ^{13}C) and 2D (COSY, HMBC, HSQC, NOESY) NMR are used to determine the complete chemical structure and relative stereochemistry.[2][3]

Biological Activity

11-Epi-Chaetomugilin I has demonstrated significant biological activity, primarily in the areas of cytotoxicity against cancer cell lines and anti-inflammatory effects.

Cytotoxic Activity

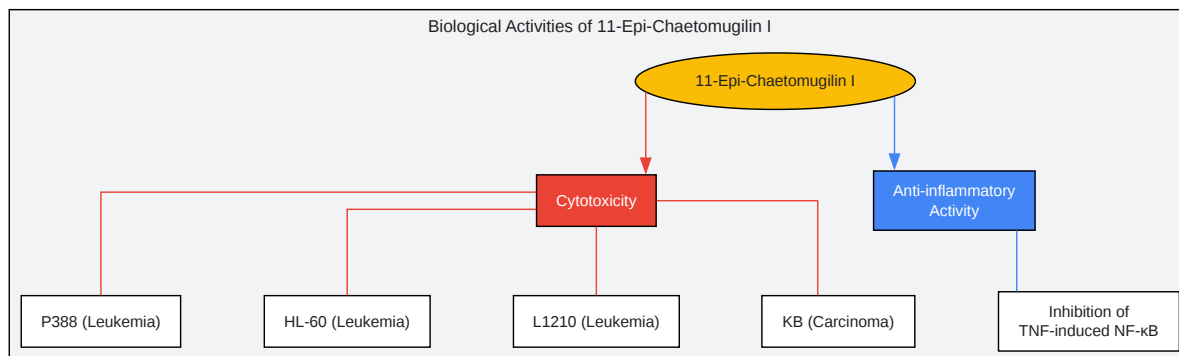
The compound exhibits potent growth inhibition against a variety of cancer cell lines. This broad-spectrum cytotoxicity makes it a compound of interest for oncology research.[\[4\]](#)[\[7\]](#)

Table 3: Cytotoxic Activity of **11-Epi-Chaetomugilin I**

Cell Line	Cell Type	Organism
P388	Murine Leukemia	Mouse
HL-60	Human Promyelocytic Leukemia	Human
L1210	Murine Leukemia	Mouse
KB	Human Epidermoid Carcinoma	Human
Source: [4] [7] [10]		

Anti-inflammatory Activity

Alongside Chaetomugilin I, its epimer has been reported to possess anti-inflammatory properties. Specifically, it can significantly suppress TNF-induced NF- κ B (Nuclear Factor kappa-light-chain-enhancer of activated B cells) activity, with a reported IC₅₀ value of 0.9 μ M for the compound mixture.[\[1\]](#) The NF- κ B signaling pathway is a critical regulator of inflammatory responses, and its inhibition is a key target for anti-inflammatory drug development.



[Click to download full resolution via product page](#)

Caption: Overview of the primary biological activities of **11-Epi-Chaetomugilin I**.

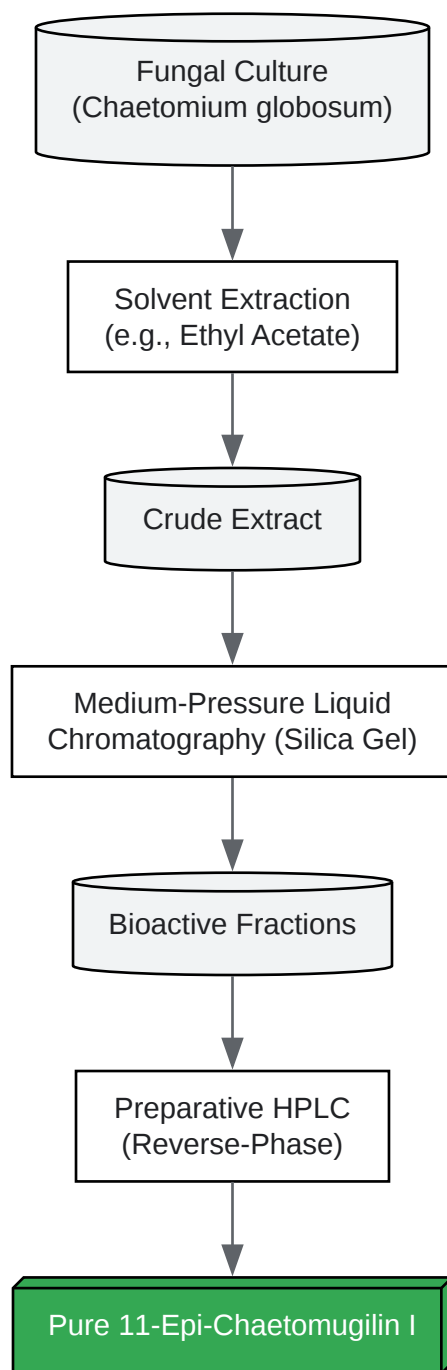
Experimental Protocols

The following sections detail the generalized experimental methodologies for the isolation, characterization, and bioactivity assessment of **11-Epi-Chaetomugilin I**, based on protocols for related chaetomugilins.

Isolation and Purification

- **Fungal Culture:** The *Chaetomium globosum* strain, often isolated from a marine source, is cultured in a suitable liquid medium (e.g., containing soluble starch and casein in artificial seawater) at 27 °C for several weeks.^[11]
- **Extraction:** The fungal culture (both mycelia and broth) is extracted with an organic solvent such as ethyl acetate (EtOAc) or methanol (MeOH).^[12]
- **Chromatographic Separation:** The crude extract is subjected to a series of chromatographic steps for purification.

- Thin-Layer Chromatography (TLC): Used for initial detection and monitoring of fractions. Spots can be visualized under UV light (254 nm and 365 nm) or by staining with reagents like ceric ammonium molybdate.[\[12\]](#)
- Medium-Pressure Liquid Chromatography (MPLC): The extract is often first fractionated over a silica gel column.[\[11\]](#)
- High-Performance Liquid Chromatography (HPLC): Final purification is achieved using preparative reverse-phase (e.g., C18 column with MeOH:H₂O or CH₃CN:H₂O gradients) or normal-phase HPLC to yield the pure compound.[\[12\]](#)



[Click to download full resolution via product page](#)

Caption: Generalized workflow for the isolation of **11-Epi-Chaetomugilin I**.

Structural Elucidation

The absolute stereostructure of **11-Epi-Chaetomugilin I** is determined through a combination of modern spectroscopic techniques.^{[2][6]}

- Mass Spectrometry: High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) or Fast Atom Bombardment Mass Spectrometry (FABMS) is used to determine the exact molecular formula.[3][9]
- NMR Spectroscopy: 1D (^1H , ^{13}C , DEPT) and 2D (COSY, HSQC, HMBC, NOESY/ROESY) NMR experiments are conducted to establish the planar structure and relative stereochemistry of the molecule.[2][3]
- Chiroptical Methods: The absolute configuration is often confirmed using techniques such as X-ray crystallography, electronic circular dichroism (CD) spectroscopy, or by chemical means like the Mosher's ester method.[2]

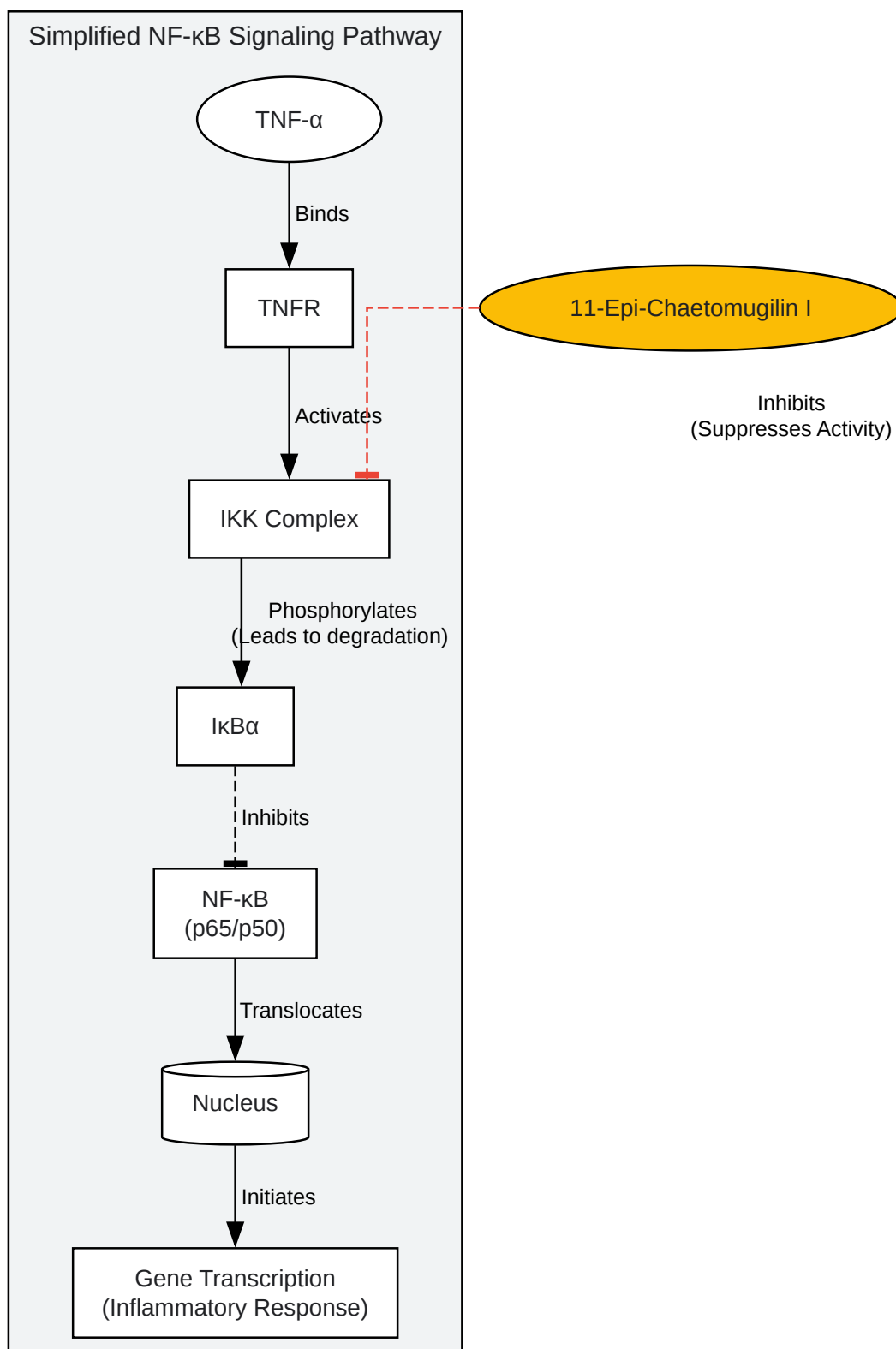
Cytotoxicity Assay (MTT Method)

The cytotoxic effects of **11-Epi-Chaetomugilin I** on cancer cell lines are commonly evaluated using the 3-(4,5-dimethyl-2-thiazolyl)-2,5-diphenyl-2H-tetrazolium bromide (MTT) assay.[9]

- Cell Seeding: Cancer cells (e.g., P388, HL-60) are seeded in 96-well plates and cultured in an appropriate medium (e.g., Eagle's Minimum Essential Medium with 10% fetal bovine serum).[9]
- Compound Treatment: Cells are treated with various concentrations of **11-Epi-Chaetomugilin I** and incubated for a specified period (e.g., 48-72 hours).
- MTT Addition: MTT solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.
- Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.
- Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.
- Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC_{50} (half-maximal inhibitory concentration) value is determined.

NF- κ B Inhibition Assay

The anti-inflammatory activity is assessed by measuring the inhibition of the NF- κ B signaling pathway.



[Click to download full resolution via product page](#)

Caption: Inhibition of the TNF- α induced NF- κ B pathway by **11-Epi-Chaetomugilin I**.

Conclusion

11-Epi-Chaetomugilin I is a bioactive natural product with significant potential, particularly in the fields of oncology and anti-inflammatory research. Its potent cytotoxic effects against multiple cancer cell lines and its ability to inhibit the pro-inflammatory NF-κB pathway underscore its value as a lead compound for drug discovery. Further investigation into its precise mechanism of action, structure-activity relationships, and potential for chemical synthesis will be crucial for translating its therapeutic potential. The protocols and data summarized in this guide provide a foundational resource for researchers working with this promising fungal metabolite.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. A Review on Bioactive Compounds from Marine-Derived Chaetomium Species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chaetomugilins and Chaetoviridins—Promising Natural Metabolites: Structures, Separation, Characterization, Biosynthesis, Bioactivities, Molecular Docking, and Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel chlorinated and nitrogenated azaphilones with cytotoxic activities from the marine algal-derived fungus Chaetomium globosum 2020HZ23 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 11-epi-Chaetomugilin I|1319729-88-8|COA [dcchemicals.com]
- 5. scilit.com [scilit.com]
- 6. Chaetomugilins, new selectively cytotoxic metabolites, produced by a marine fish-derived Chaetomium species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 11-epi-Chaetomugilin I|CAS 1319729-88-8|DC Chemicals [dcchemicals.com]
- 8. Chaetomugilin I | C22H27ClO5 | CID 44250025 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. New Azaphilones, Seco-Chaetomugilins A and D, Produced by a Marine-Fish-Derived Chaetomium globosum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]

- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Physical and chemical properties of 11-Epi-Chaetomugilin I]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12415444#physical-and-chemical-properties-of-11-epi-chaetomugilin-i]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com